3-Tolylacetyl-coenzyme A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

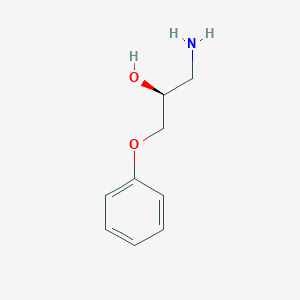

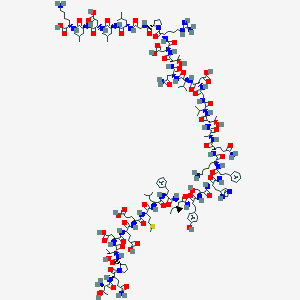

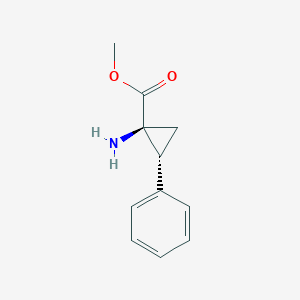

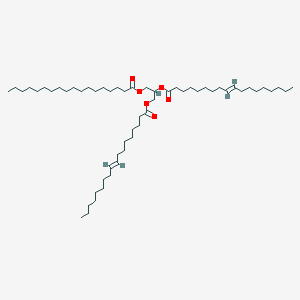

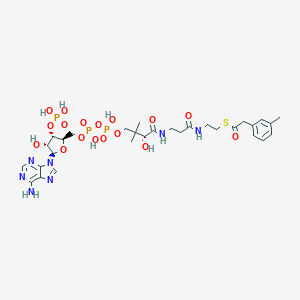

3-Tolylacetyl-coenzyme A (3-Tolylacetyl-CoA) is a vital intermediate in the catabolism of aromatic amino acids, including phenylalanine, tyrosine, and tryptophan. It is an essential compound in the metabolic pathway of these amino acids, which are crucial for various physiological functions in the human body.

Mecanismo De Acción

The mechanism of action of 3-Tolylacetyl-CoA is related to its role in the catabolism of aromatic amino acids. It is a substrate for the enzyme 3-hydroxy-3-methylglutaryl-CoA lyase, which catalyzes the cleavage of the thioester bond in 3-Tolylacetyl-CoA. The resulting compound is acetyl-CoA, which enters the tricarboxylic acid cycle and is further metabolized to produce energy.

Biochemical and Physiological Effects:

3-Tolylacetyl-CoA has several biochemical and physiological effects related to its role in the catabolism of aromatic amino acids. It is essential for the breakdown of phenylalanine, tyrosine, and tryptophan, which are important for various physiological functions in the human body. The catabolism of these amino acids produces several metabolites, including acetyl-CoA, which is a crucial intermediate in the generation of energy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-Tolylacetyl-CoA has several advantages and limitations for lab experiments. One of the advantages is that it is a stable compound that can be easily synthesized and purified. However, one of the limitations is that it is a toxic compound that requires special handling and disposal procedures.

Direcciones Futuras

There are several future directions for research on 3-Tolylacetyl-CoA. One direction is to investigate its role in the catabolism of other aromatic compounds, such as lignin and flavonoids. Another direction is to study its potential as a diagnostic marker for metabolic disorders related to the catabolism of aromatic amino acids. Additionally, further research is needed to understand the mechanism of action of 3-Tolylacetyl-CoA and its role in various metabolic processes in the human body.

Conclusion:

In conclusion, 3-Tolylacetyl-CoA is a crucial intermediate in the catabolism of aromatic amino acids, which are essential for various physiological functions in the human body. It has significant scientific research applications and several advantages and limitations for lab experiments. There are several future directions for research on 3-Tolylacetyl-CoA, which could lead to a better understanding of its role in metabolism and its potential as a diagnostic marker for metabolic disorders.

Métodos De Síntesis

3-Tolylacetyl-CoA is synthesized from the condensation of 3-tolylacetic acid and coenzyme A. The reaction is catalyzed by the enzyme acyl-CoA synthetase, which forms a thioester bond between the carboxyl group of 3-tolylacetic acid and the thiol group of coenzyme A. The resulting compound is 3-Tolylacetyl-CoA, which is an essential intermediate in the catabolism of aromatic amino acids.

Aplicaciones Científicas De Investigación

3-Tolylacetyl-CoA has significant scientific research applications, particularly in the field of biochemistry and metabolism. It is a crucial intermediate in the metabolic pathway of aromatic amino acids, which are essential for various physiological functions in the human body. 3-Tolylacetyl-CoA has been used in several studies to understand the catabolism of these amino acids and their role in various metabolic processes.

Propiedades

Número CAS |

124900-43-2 |

|---|---|

Nombre del producto |

3-Tolylacetyl-coenzyme A |

Fórmula molecular |

C30H44N7O17P3S |

Peso molecular |

899.7 g/mol |

Nombre IUPAC |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(3-methylphenyl)ethanethioate |

InChI |

InChI=1S/C30H44N7O17P3S/c1-17-5-4-6-18(11-17)12-21(39)58-10-9-32-20(38)7-8-33-28(42)25(41)30(2,3)14-51-57(48,49)54-56(46,47)50-13-19-24(53-55(43,44)45)23(40)29(52-19)37-16-36-22-26(31)34-15-35-27(22)37/h4-6,11,15-16,19,23-25,29,40-41H,7-10,12-14H2,1-3H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/t19-,23-,24-,25+,29-/m1/s1 |

Clave InChI |

NKSKBWZEZMJLSI-FUEUKBNZSA-N |

SMILES isomérico |

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

SMILES |

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

SMILES canónico |

CC1=CC(=CC=C1)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O |

Sinónimos |

3-tolylacetyl-CoA 3-tolylacetyl-coenzyme A coenzyme A, 3-tolylacetyl- m-tolylacetyl-coenzyme A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Fluoromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B39292.png)